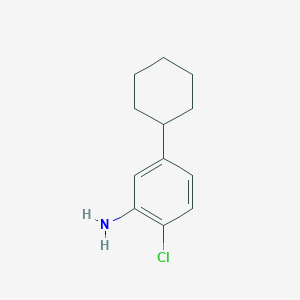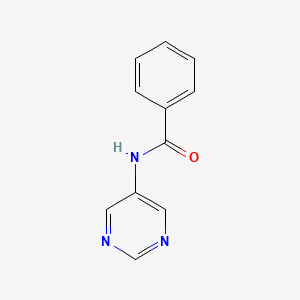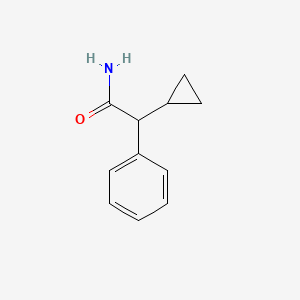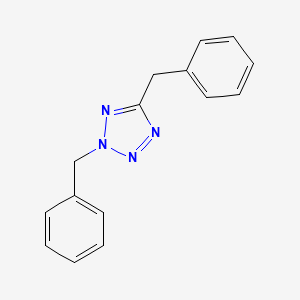![molecular formula C19H23N3O2 B7590694 ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate](/img/structure/B7590694.png)
ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate, commonly known as ethyl benzyl carbamate (EBC), is a chemical compound widely used in scientific research. EBC is a carbamate derivative of benzylamine and ethyl carbamate, which has been reported to have various biological activities.
作用機序
The mechanism of action of ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate is not fully understood, but it is believed to act as a carbamate inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Inhibition of AChE leads to the accumulation of ACh in the synaptic cleft, leading to overstimulation of cholinergic receptors and subsequent toxicity.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits AChE activity in a dose-dependent manner. This compound has also been reported to have antioxidant activity and to protect against oxidative stress-induced cell damage. In vivo studies have shown that this compound has anticonvulsant and analgesic effects.
実験室実験の利点と制限
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. This compound is also relatively cheap and readily available. However, this compound has some limitations. It is a non-selective AChE inhibitor, which means that it can inhibit both peripheral and central AChE. This can lead to unwanted side effects in vivo. This compound also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate. One area of interest is the development of selective AChE inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of this compound in the detoxification of carbamate pesticides in mammals. Additionally, the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and epilepsy should be explored.
Conclusion:
In conclusion, this compound is a widely used chemical compound in scientific research. It has several biochemical and physiological effects and can be easily synthesized in high yield. However, its non-selective AChE inhibition and low solubility in water are limitations. Future research on this compound should focus on the development of selective AChE inhibitors and the investigation of its role in carbamate pesticide detoxification and therapeutic applications in neurological disorders.
合成法
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate can be synthesized by the reaction of benzylamine with ethyl carbamate in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification. The chemical structure of this compound is shown below:
科学的研究の応用
Ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate has been widely used in scientific research as a model compound for studying the metabolism and toxicity of carbamate pesticides. This compound is also used as a substrate for the assay of carbamate hydrolase activity in different biological samples. The enzyme carbamate hydrolase is responsible for the detoxification of carbamate pesticides in mammals.
特性
IUPAC Name |
ethyl N-[(E)-[4-[benzyl(ethyl)amino]phenyl]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-22(15-17-8-6-5-7-9-17)18-12-10-16(11-13-18)14-20-21-19(23)24-4-2/h5-14H,3-4,15H2,1-2H3,(H,21,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHJRINPVOEIMV-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)

![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)



![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7590702.png)

![3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide](/img/structure/B7590710.png)
![2-[2-[(E)-[[4-(diethylamino)benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7590716.png)